molecular formula C10H16F6NP B3069479 1-Butyl-3-methylpyridinium hexafluorophosphate CAS No. 845835-03-2

1-Butyl-3-methylpyridinium hexafluorophosphate

Cat. No.: B3069479
CAS No.: 845835-03-2
M. Wt: 295.20 g/mol
InChI Key: XUZKQHMUEBPODI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known to be an effective solvent for transition-metal-catalyzed reactions .

Mode of Action

The compound interacts with its targets primarily through its role as a solvent. It facilitates various synthetic and catalytic transformations

Biochemical Pathways

It’s known to be involved in reactions such as ring-closing metathesis of diene and enyne substrates .

Pharmacokinetics

Its hydrophobic nature and lack of vapor pressure suggest that it may have unique bioavailability characteristics .

Result of Action

The molecular and cellular effects of 1-Butyl-3-methylpyridinium hexafluorophosphate’s action are largely dependent on the specific reactions it’s involved in. For instance, in the case of the denitration of the primary O−NO 2 group, it results in the formation of a C=O bond and the release of NO 2 gas .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s a hydrophobic and non-water-soluble ionic liquid , suggesting that its action may be influenced by the presence or absence of water. It’s known to very slowly decompose in the presence of water .

Preparation Methods

1-Butyl-3-methylpyridinium hexafluorophosphate can be synthesized through a two-step process. The first step involves the alkylation of 3-methylpyridine with 1-chlorobutane to form 1-butyl-3-methylpyridinium chloride. In the second step, the chloride salt is metathesized with potassium hexafluorophosphate to yield this compound . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture interference.

Chemical Reactions Analysis

1-Butyl-3-methylpyridinium hexafluorophosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium hexafluorophosphate, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Butyl-3-methylpyridinium hexafluorophosphate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1-Butyl-3-methylpyridinium hexafluorophosphate can be compared with other similar ionic liquids, such as:

The uniqueness of this compound lies in its specific combination of cation and anion, which imparts distinct properties and reactivity compared to other ionic liquids.

Properties

IUPAC Name

1-butyl-3-methylpyridin-1-ium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.F6P/c1-3-4-7-11-8-5-6-10(2)9-11;1-7(2,3,4,5)6/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZKQHMUEBPODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC(=C1)C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F6NP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049360
Record name 1-Butyl-3-methylpyridinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845835-03-2
Record name 1-Butyl-3-methylpyridinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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